叔丁酸 4-(喹啉-2-基)哌嗪-1-羧酸酯

概述

描述

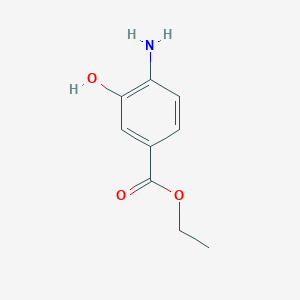

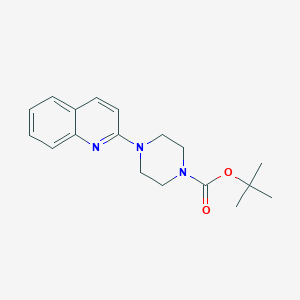

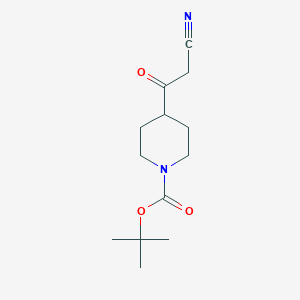

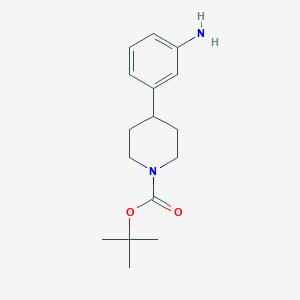

The compound tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a derivative of piperazine featuring a quinoline moiety. This structure is of interest due to its potential biological activity and its role as an intermediate in the synthesis of various biologically active compounds. The piperazine ring is a common feature in many pharmaceuticals, and the introduction of the quinoline ring can confer unique chemical and biological properties .

Synthesis Analysis

The synthesis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate and its derivatives typically involves nucleophilic substitution reactions or condensation reactions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another derivative, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, was obtained through a nucleophilic substitution reaction . These methods demonstrate the versatility of the piperazine ring in forming various substituted derivatives.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using X-ray diffraction, confirming the expected geometries and conformations. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of piperazine-carboxylate . The molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was also calculated using density functional theory (DFT), which was in agreement with the X-ray diffraction data .

Chemical Reactions Analysis

The reactivity of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate derivatives is influenced by the substituents on the piperazine ring. For example, the presence of a nitro group in tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate suggests potential for further chemical transformations, such as reduction to an amino group, which can be useful in synthesizing biologically active benzimidazole compounds . The modified Bruylants approach used to synthesize tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate highlights the synthetic utility of the second nitrogen atom on the N-tert-butyl piperazine substructure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic methods such as FT-IR, NMR, and LCMS. The crystal structures often feature intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's solubility and stability . The molecular electrostatic potential and frontier molecular orbitals studied using DFT provide insights into the stability of the molecular structure and molecular conformations .

科学研究应用

晶体结构和分子分析

叔丁酸 4-(喹啉-2-基)哌嗪-1-羧酸酯的晶体结构和分子性质已得到广泛研究。相关化合物叔丁酸 4-{3-[6-(4-甲氧基苯基)-2-甲基嘧啶-4-基]喹啉-2-基}哌嗪-1-羧酸酯的不对称单元包含两个独立的分子,展示了各种分子环之间的不同构象和二面角。这些研究揭示了晶体中分子排列和分子间相互作用的关键见解 (Anthal 等,2018)。

合成与表征

已经开发出各种合成叔丁酸 4-(喹啉-2-基)哌嗪-1-羧酸酯及其衍生物的方法。例如,一种衍生物使用改进的 Bruylants 方法合成,由于其空间拥挤的结构,证明了其作为药理有用核心的潜力 (Gumireddy 等,2021)。另一项研究重点是使用缩合反应、光谱方法和单晶 XRD 合成和表征衍生物,揭示了显着的弱分子间相互作用 (Sanjeevarayappa 等,2015)。

抗菌和驱虫活性

已经进行研究以评估叔丁酸 4-(喹啉-2-基)哌嗪-1-羧酸酯衍生物的生物活性。例如,对某些衍生物进行了体外抗菌和驱虫活性测试,证明其具有中等驱虫活性,而抗菌活性较差。这些发现突出了该化合物在开发新型抗菌剂方面的潜力 (Kulkarni 等,2016)。

在流感病毒抑制中的应用

哌啶基衍生物叔丁酸 4-(喹啉-4-氧基)哌啶-1-羧酸酯被确定为流感病毒的有效抑制剂,证明了其在抗病毒药物开发中的潜力。该化合物对多种流感病毒株表现出优异的抑制活性,突出了其在传染病领域的重要性 (Wang 等,2014)。

在抗精神病药物开发中的潜力

研究表明,叔丁酸 4-(喹啉-2-基)哌嗪-1-羧酸酯的杂环类似物及其衍生物具有作为抗精神病剂的潜力。评估与多巴胺和血清素受体结合和体内活性的研究表明,它们在治疗精神疾病方面具有潜在用途 (Norman 等,1996)。

安全和危害

未来方向

The future directions for the research and development of similar compounds have been suggested. For instance, the synthesized compounds were found to be non-toxic to human cells, indicating their potential for further development . The compounds containing piperazine rings have shown a wide spectrum of biological activities, making them significant in the field of drug discovery .

属性

IUPAC Name |

tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGQKMUFSORICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)